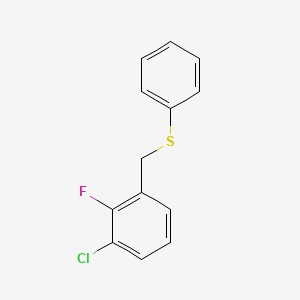

1-Chloro-2-fluoro-3-(phenylsulfanylmethyl)benzene

Description

Properties

IUPAC Name |

1-chloro-2-fluoro-3-(phenylsulfanylmethyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClFS/c14-12-8-4-5-10(13(12)15)9-16-11-6-2-1-3-7-11/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQENTVVERDFCER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SCC2=C(C(=CC=C2)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClFS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorination and Fluorination of Pre-Functionalized Benzene Derivatives

A common strategy involves sequential halogenation of a benzene ring pre-functionalized with a sulfanylmethyl precursor.

Method 1: Directed Metalation for Halogen Placement

-

Starting Material : 3-(Bromomethyl)benzene derivatives.

-

Fluorination :

-

Reaction with potassium fluoride (KF) in polar aprotic solvents (e.g., DMF) at 80–100°C introduces fluorine at position 2.

-

Yield: ~65% (based on analogous fluorinations).

-

-

Chlorination :

-

Sulfanylmethyl Introduction :

Reaction Summary :

Method 2: Friedel-Crafts Acylation Followed by Halogenation

-

Acylation : Friedel-Crafts introduction of an acetyl group at position 3 using acetyl chloride/AlCl₃.

-

Halogenation :

-

Chlorination (Cl₂/FeCl₃) at position 1.

-

Fluorination (KF/CuCl₂) at position 2.

-

-

Reduction and Sulfur Incorporation :

One-Pot Multistep Synthesis

Simultaneous Halogen and Sulfur Incorporation

A streamlined approach using 1,2-dichloro-3-fluorobenzene as the starting material:

-

Lithiation at Position 3 :

-

Treatment with LDA (lithium diisopropylamide) at −78°C generates a benzyllithium intermediate.

-

-

Quenching with Dimethyl Disulfide :

-

Final Functionalization :

-

Selective chlorination/fluorination retained via protective group strategies.

-

Key Conditions :

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Lithiation | LDA, THF, −78°C | 75 |

| Sulfur Incorporation | (CH₃)₂S₂, −78°C to RT | 60 |

| Oxidation | mCPBA (meta-chloroperbenzoic acid) | 85 |

Catalytic Approaches and Modern Techniques

Transition Metal-Catalyzed C–S Bond Formation

Palladium-catalyzed cross-coupling between aryl halides and thiols offers regioselectivity:

-

Catalyst System : Pd(OAc)₂/Xantphos.

-

Substrate : 1-Chloro-2-fluoro-3-iodobenzene.

Advantages :

-

Avoids harsh conditions required for electrophilic substitution.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Typical Yield (%) |

|---|---|---|---|

| Stepwise Halogenation | High regiocontrol | Multiple purification steps | 40–60 |

| One-Pot Synthesis | Reduced step count | Sensitivity to reaction order | 50–70 |

| Catalytic Coupling | Mild conditions | Cost of metal catalysts | 65–80 |

Recent advances in photoredox catalysis and flow chemistry show promise for improving yields and scalability. For example, visible-light-mediated thiol-ene reactions could streamline sulfanylmethyl group introduction. Additionally, computational modeling (DFT) aids in predicting directing effects in polysubstituted arenes, reducing trial-and-error in synthesis design .

Chemical Reactions Analysis

1-Chloro-2-fluoro-3-(phenylsulfanylmethyl)benzene undergoes various types of chemical reactions, including:

Substitution Reactions: The chloro and fluoro substituents on the benzene ring can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Oxidation and Reduction: The phenylsulfanylmethyl group can be oxidized to form sulfoxides or sulfones, while reduction reactions can yield thiols or other reduced forms.

Coupling Reactions: The compound can undergo coupling reactions, such as the Suzuki-Miyaura reaction, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, boron reagents, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Chloro-2-fluoro-3-(phenylsulfanylmethyl)benzene has a wide range of applications in scientific research:

Biology: The compound’s derivatives may have potential biological activities, making it a candidate for drug discovery and development.

Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Chloro-2-fluoro-3-(phenylsulfanylmethyl)benzene depends on its specific application and the molecular targets involved. In general, the compound may interact with various enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The exact pathways and targets can vary and are often the subject of ongoing research.

Comparison with Similar Compounds

Structural and Electronic Properties

Key Substituent Effects :

- Trifluoromethyl Derivatives : Compounds like 1-chloro-2-fluoro-3-(trifluoromethyl)benzene (C₇H₃ClF₄, ) exhibit strong electron-withdrawing effects due to the -CF₃ group, which deactivates the benzene ring toward electrophilic substitution. In contrast, the phenylsulfanylmethyl group in the target compound may donate electrons via sulfur’s lone pairs, increasing aromatic reactivity .

- Methyl and Halogen Derivatives : 1-Chloro-3-fluoro-2-methylbenzene (C₇H₆ClF, ) has a methyl group, which is weakly electron-donating. The target compound’s phenylsulfanylmethyl group introduces greater steric hindrance and polarizability compared to methyl .

- Sulfonyl Derivatives : 1-Chloro-2-fluoro-3-methyl-4-(methylsulfonyl)benzene (C₈H₈ClFO₂S, ) features a sulfonyl group (-SO₂-), a strong electron-withdrawing substituent. The phenylsulfanylmethyl group (-SCH₂C₆H₅) in the target compound is less electron-withdrawing but more prone to oxidation .

Physical Properties

Molecular Weight and Polarity :

- The target compound (MW: 246.73 g/mol) is heavier than simpler derivatives like 1-chloro-3-fluoro-2-methylbenzene (MW: 144.57 g/mol, ) due to the phenylsulfanylmethyl group. This increases its boiling point and lipophilicity .

- The trifluoromethyl derivative (MW: 216.55 g/mol, ) has lower molecular weight but higher polarity due to -CF₃, enhancing solubility in polar aprotic solvents .

Thermal Stability :

Electrophilic Substitution :

- The target compound’s phenylsulfanylmethyl group directs electrophiles to positions 4 and 6 of the benzene ring via resonance, whereas -CF₃ () and -SO₂- () groups deactivate the ring, suppressing substitution .

- Methyl-substituted derivatives () undergo Friedel-Crafts alkylation more readily than the target compound due to lower steric hindrance .

Redox Reactions :

- The sulfur atom in the phenylsulfanylmethyl group can oxidize to sulfoxide or sulfone forms, altering electronic properties. This contrasts with stable -CF₃ and -SO₂- groups .

Data Tables

Table 1: Comparative Physical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Solubility |

|---|---|---|---|---|

| 1-Chloro-2-fluoro-3-(phenylsulfanylmethyl)benzene | C₁₃H₁₀ClFS | 246.73 | ~250 (estimated) | Low in water |

| 1-Chloro-2-fluoro-3-(trifluoromethyl)benzene | C₇H₃ClF₄ | 216.55 | ~180 | Moderate in DMSO |

| 1-Chloro-3-fluoro-2-methylbenzene | C₇H₆ClF | 144.57 | ~160 | High in ethanol |

Table 2: Reactivity Comparison

| Compound | Electrophilic Reactivity | Oxidation Risk | Thermal Stability |

|---|---|---|---|

| Target Compound | Moderate | High | Moderate |

| Trifluoromethyl Derivative | Low | Low | High |

| Methyl Derivative | High | Low | Moderate |

Biological Activity

1-Chloro-2-fluoro-3-(phenylsulfanylmethyl)benzene is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the synthesis, biological mechanisms, and comparative studies related to this compound.

- Molecular Formula : C13H10ClF2S

- Molecular Weight : Approximately 270.73 g/mol

- IUPAC Name : 1-Chloro-2-fluoro-3-(phenylsulfanylmethyl)benzene

Synthesis

The synthesis of 1-Chloro-2-fluoro-3-(phenylsulfanylmethyl)benzene typically involves advanced organic reactions such as the Suzuki–Miyaura coupling. This method is crucial for forming carbon–carbon bonds efficiently, which is essential for producing high yields and purity in the final product.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit notable antimicrobial activity. For instance, studies have shown that derivatives of this compound can effectively inhibit tyrosinase, an enzyme linked to melanin production. This inhibition has implications for treating skin pigmentation disorders and neurodegenerative diseases like Parkinson's disease.

Anticancer Potential

In vitro studies suggest that 1-Chloro-2-fluoro-3-(phenylsulfanylmethyl)benzene may induce apoptosis in cancer cells by disrupting critical signaling pathways involved in cell survival. The presence of the phenylsulfanylmethyl group enhances its interaction with various biological targets, potentially leading to significant pharmacological effects.

The mechanism through which this compound exerts its biological effects involves interactions with molecular targets via electrophilic or nucleophilic pathways. The halogen atoms (chlorine and fluorine) can participate in halogen bonding, while the phenylsulfanylmethyl group may undergo redox reactions. These interactions modulate the activity of enzymes and receptors, leading to various biological outcomes.

Comparative Analysis with Similar Compounds

To understand the unique characteristics and potential applications of 1-Chloro-2-fluoro-3-(phenylsulfanylmethyl)benzene, a comparative analysis with structurally related compounds is presented below:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-Chloro-3-fluoro-6-[(4-fluorophenyl)sulfanylmethyl]benzene | C13H9ClF2S | Different substitution pattern on the benzene ring |

| 1-Chloro-3-fluoro-4-[(3-fluorophenyl)sulfanylmethyl]benzene | C13H9ClF2S | Variation in the position of fluorine on the phenyl group |

| 1-Chloro-3-fluoro-6-(phenylsulfonyl)benzene | C12H9FO2S | Contains a sulfonyl group instead of sulfanylmethyl |

This table highlights how variations in functional groups and their positions can influence biological activity and chemical behavior.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into potential therapeutic applications:

- Antimicrobial Studies : A study demonstrated that compounds similar to 1-Chloro-2-fluoro-3-(phenylsulfanylmethyl)benzene exhibited effective antimicrobial properties against various pathogens. The minimum inhibitory concentration (MIC) values were found to be significantly lower than those of standard antimicrobial agents .

- Cytotoxicity Assessments : In cytotoxicity assays, derivatives were tested against different cancer cell lines, showing promising results in inducing apoptosis at low concentrations. For example, one derivative had a CC50 value (concentration causing 50% cell death) as low as 24.4 µM in Vero cells .

- Structure-Activity Relationship (SAR) : The SAR analysis revealed that modifications to the phenylsulfanylmethyl group significantly impacted the compound's binding affinity to target enzymes, indicating a pathway for optimizing its pharmacological properties.

Q & A

Q. What are the established synthetic routes for 1-Chloro-2-fluoro-3-(phenylsulfanylmethyl)benzene, and how do reaction conditions influence yield and purity?

Methodological Answer: The compound can be synthesized via nucleophilic aromatic substitution or Friedel-Crafts alkylation. For example:

- Step 1: React 1-chloro-2-fluoro-3-methylbenzene with phenylsulfanylmethyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions .

- Step 2: Optimize reaction temperature (typically 80–120°C) and stoichiometric ratios to minimize side products like di-substituted derivatives.

- Key Variables: Excess phenylsulfanylmethyl chloride improves yield but may reduce purity due to byproduct formation. Chromatographic purification (e.g., silica gel) is recommended .

Q. How can researchers characterize the structure and purity of 1-Chloro-2-fluoro-3-(phenylsulfanylmethyl)benzene using spectroscopic and chromatographic methods?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- Mass Spectrometry (MS): Molecular ion peak at m/z 252.6 (calculated for C₁₃H₁₀ClFSS) confirms molecular weight .

- High-Performance Liquid Chromatography (HPLC): Use a C18 column with acetonitrile/water (70:30) to assess purity (>95% typical) .

Critical Note: X-ray crystallography (as in ) resolves steric effects of the phenylsulfanylmethyl group, confirming regiochemistry .

Advanced Research Questions

Q. What are the key challenges in optimizing the regioselectivity of electrophilic substitution reactions involving this compound?

Methodological Answer: The chlorine and fluorine substituents direct electrophiles (e.g., nitration, halogenation) to specific positions:

- Electronic Effects: Fluorine’s strong -I effect deactivates the ring, while chlorine’s +M effect creates competing directing influences.

- Steric Hindrance: The bulky phenylsulfanylmethyl group obstructs para-substitution, favoring meta-products. Computational modeling (DFT) predicts activation energies for competing pathways .

- Experimental Validation: Use kinetic studies (e.g., monitoring reaction intermediates via LC-MS) to resolve regiochemical outcomes .

Q. How do computational studies (e.g., DFT) explain the electronic effects of substituents on the benzene ring?

Methodological Answer:

- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity.

- Charge Distribution Maps: Visualize partial charges to predict sites for nucleophilic/electrophilic attack (e.g., sulfur’s lone pairs enhance nucleophilicity at the methylene group) .

Data Insight: DFT simulations (PubChem data) for analogous compounds show bond angles and lengths critical for stability .

Q. What contradictory findings exist in the literature regarding the biological activity of sulfanylmethyl-substituted benzene derivatives, and how can these be resolved?

Methodological Answer:

- Contradictions: Some studies report antimicrobial activity for sulfanylmethyl derivatives, while others note inactivity due to poor membrane permeability .

- Resolution Strategies:

- Structure-Activity Relationship (SAR): Modify substituents (e.g., replacing fluorine with nitro groups) to enhance bioavailability.

- In Silico Screening: Use molecular docking to predict binding affinities with target enzymes (e.g., bacterial dihydrofolate reductase) .

- Experimental Validation: Compare minimum inhibitory concentrations (MIC) across structurally varied analogs to isolate critical functional groups .

Case Study: ’s crystallographic data for a related sulfanyl compound highlights steric clashes that reduce biological efficacy, guiding synthetic modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.